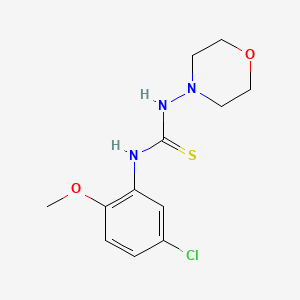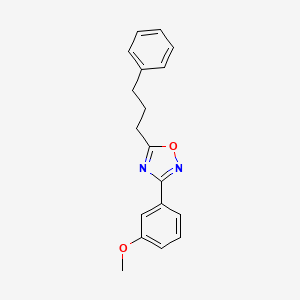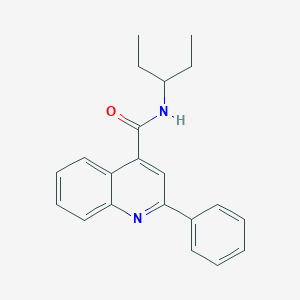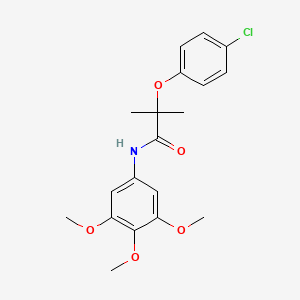![molecular formula C17H14ClNO3 B5810442 methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5810442.png)
methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate, also known as MCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MCA is a member of the benzoate family of compounds, which are known to have a wide range of biochemical and physiological effects.
Mécanisme D'action
Methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate is a substrate for proteases, which are enzymes that catalyze the hydrolysis of peptide bonds in proteins. When methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate is cleaved by a protease, it releases a fluorescent molecule that can be detected using a fluorometer. The rate of fluorescence increase is proportional to the protease activity. methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate is also used as a probe for monitoring the activity of other enzymes such as esterases, amidases, and lipases.
Biochemical and Physiological Effects
methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and proteins involved in inflammation, cancer, and neurodegenerative diseases. methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins and play a critical role in cancer metastasis. methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine and is involved in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate has several advantages for lab experiments. It is a highly sensitive and specific substrate for proteases, which makes it a useful tool for studying the activity of these enzymes. methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate is also a fluorescent molecule, which allows for real-time monitoring of protease activity. However, methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate has some limitations. It is not suitable for studying the activity of all proteases, as some proteases may not cleave the peptide bond in methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate. methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate is also sensitive to pH and temperature, which can affect its fluorescence properties.
Orientations Futures
There are several future directions for the use of methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate in scientific research. One direction is the development of methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate-based probes for imaging protease activity in vivo. Another direction is the use of methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate in high-throughput screening of protease inhibitors. methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate can also be used in the development of diagnostic assays for diseases such as cancer and Alzheimer's disease. Finally, the synthesis of new methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate derivatives with improved sensitivity and specificity for proteases is an area of ongoing research.
Conclusion
Methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate is a useful tool for studying the activity of proteases and other enzymes involved in biochemical and physiological processes. Its sensitivity and specificity make it a valuable substrate for detecting protease activity in vitro. methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate has potential applications in the development of diagnostic assays and imaging probes for diseases such as cancer and Alzheimer's disease. Ongoing research is focused on the synthesis of new methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate derivatives with improved properties for studying protease activity.
Méthodes De Synthèse
Methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate can be synthesized by reacting 3-(3-chlorophenyl)acrylic acid with methyl anthranilate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature for several hours. The resulting product is purified by column chromatography to obtain pure methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate.
Applications De Recherche Scientifique
Methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate has been extensively studied for its potential applications in scientific research. It is a useful tool for studying the mechanism of action of various enzymes and proteins. methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate is commonly used as a substrate for the detection of protease activity. It is also used as a fluorescent probe for monitoring the activity of various enzymes in real-time. methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate has been used in studies investigating the role of proteases in cancer metastasis, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
methyl 2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-22-17(21)14-7-2-3-8-15(14)19-16(20)10-9-12-5-4-6-13(18)11-12/h2-11H,1H3,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJKWXGMWCZVCR-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[(2E)-3-(3-chlorophenyl)prop-2-enoyl]amino}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5810364.png)
![1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone](/img/structure/B5810368.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5810385.png)
![N-[(2-adamantylamino)carbonothioyl]benzamide](/img/structure/B5810388.png)



![5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B5810430.png)


![1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5810460.png)

![2-{[4-(2-furylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5810485.png)